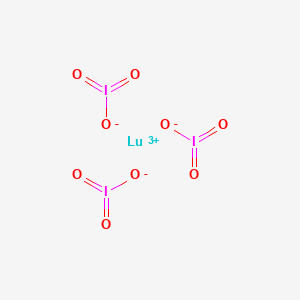
2-Ethylhexylpropionat
Übersicht
Beschreibung
2-Ethylhexyl propionate, also known as 2-EHPA, is a synthetic compound used in a variety of applications, including pharmaceuticals, cosmetics, and materials. 2-EHPA is a colorless liquid with a mild odor and is a member of the alkyl ester family. This compound is created through the esterification of 2-ethylhexanol and propionic acid, and is used in many different industries due to its low toxicity and low volatility. In
Wissenschaftliche Forschungsanwendungen
Einsatz als Lösungsmittel in der Materialwissenschaft
2-Ethylhexylpropionat: wird in der Materialwissenschaft häufig als Lösungsmittel eingesetzt, da es verschiedene Stoffe lösen kann. Seine Eigenschaften machen es für die Herstellung von Mischungen und Lösungen geeignet, die eine stabile organische Verbindung erfordern, die nicht mit anderen Komponenten im System reagiert .
Duft- und Geschmacksstoff
In der Lebensmittel-, Kosmetik- und Pharmaindustrie dient This compound als Duft- und Geschmacksstoff. Seine chemische Struktur ermöglicht es ihm, einen milden, angenehmen Geruch und Geschmack zu verleihen, was es zu einem wertvollen Zusatzstoff bei der Formulierung von Konsumgütern macht .
Synthese von Estern
Die Verbindung wird bei der Synthese von Estern verwendet, insbesondere in lösungsmittelfreien Systemen unter Verwendung immobilisierter Lipasen. Diese Methode bietet wirtschaftliche und ökologische Vorteile, und This compound spielt eine entscheidende Rolle bei der Optimierung der Polarität, der gegenseitigen Löslichkeit und der Wasseraktivität des Reaktionsmediums .
Synthese nichtionischer Tenside
This compound: kann ein Vorläufer bei der Synthese nichtionischer Tenside sein. Diese Tenside sind in verschiedenen Anwendungen wie Detergenzien, Emulgatoren und Netzmitteln unerlässlich, da sie aufgrund ihrer Fähigkeit, die Oberflächenspannung zu reduzieren, ohne sich in Wasser zu ionisieren, die Oberflächenspannung senken können .
Forschung zu thermophysikalischen Eigenschaften
Forscher verwenden This compound, um thermophysikalische Eigenschaften organischer Verbindungen zu untersuchen. Es ist in Datenbanken enthalten, die kritisch bewertete thermodynamische Eigenschaftsdaten liefern, die für das Verständnis des Verhaltens organischer Verbindungen unter verschiedenen Bedingungen unerlässlich sind .
Katalyse und Biokatalyse
In der Katalyseforschung ist This compound an Studien beteiligt, die sich auf lösungsmittelfreie Veresterungen beziehen, die durch immobilisierte Lipasen vermittelt werden. Diese Studien zielen darauf ab, die Qualität der Esterproduktion zu verbessern, was weitreichende Auswirkungen auf industrielle Prozesse hat .
Wirkmechanismus
Target of Action
Similar compounds such as phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development .
Mode of Action
It is suggested that similar compounds might induce changes through non-genotoxic mechanisms related to multiple molecular signals .
Biochemical Pathways
Related compounds like phthalates are known to be metabolized through β-oxidation pathway
Result of Action
Related compounds have been shown to cause disruptions in the endocrine system, affecting reproductive health and physical development . They may also induce cell proliferation, decrease apoptosis, and produce reactive oxygen species, leading to oxidative stress .
Safety and Hazards
2-Ethylhexyl propionate is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Biochemische Analyse
Biochemical Properties
It is known that it can be used to study the oxidative degradation of synthetic esters
Molecular Mechanism
It is known that it can be utilized for the synthesis of perfumes , but the exact molecular interactions that allow this to occur are not clear
Temporal Effects in Laboratory Settings
It is known that the compound has certain thermophysical properties, such as boiling temperature and critical pressure
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-Ethylhexyl propionate in animal models. Studies on similar compounds like DEHP have shown that they can have significant effects on reproductive parameters in male albino rats
Metabolic Pathways
It is known that similar compounds, such as DEHP, can be metabolized through various biological mechanisms
Eigenschaften
IUPAC Name |
2-ethylhexyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQWKGQAYBNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863739 | |
| Record name | 2-Ethylhexyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-37-4 | |
| Record name | Propanoic acid, 2-ethylhexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6293-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylhexyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)








![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)

